molecular formula C24H20ClN5OS B295845 (6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295845
M. Wt: 462 g/mol
InChI Key: CLMLPRVYHHMZAG-QLSUFNALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines elements of indole, thiadiazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenylmethyl group. The final steps involve the formation of the thiadiazole and pyrimidine rings under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and methylene groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could modulate various biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thiadiazole-containing molecules, and pyrimidine-based structures. Examples include:

    Indole-3-carbinol: Known for its anticancer properties.

    2-Amino-1,3,4-thiadiazole: Used in the synthesis of pharmaceuticals.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

Uniqueness

What sets (6Z)-6-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its combination of these three distinct chemical motifs in a single molecule. This unique structure provides a versatile platform for exploring new chemical reactions and developing novel applications in various fields.

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462 g/mol

IUPAC Name

(6Z)-6-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H20ClN5OS/c1-2-7-21-28-30-22(26)18(23(31)27-24(30)32-21)12-16-14-29(20-11-6-4-9-17(16)20)13-15-8-3-5-10-19(15)25/h3-6,8-12,14,26H,2,7,13H2,1H3/b18-12-,26-22?

InChI Key

CLMLPRVYHHMZAG-QLSUFNALSA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C(=O)N=C2S1

Origin of Product

United States

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